

Solubility and stability of 5-Bromo-1-chloroisoquinoline

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Compound of Interest

Compound Name: 5-Bromo-1-chloroisoquinoline

Cat. No.: B1288641

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An In-depth Technical Guide on the Solubility and Stability of **5-Bromo-1-chloroisoquinoline**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of **5-Bromo-1-chloroisoquinoline** is limited. This guide provides inferred properties based on related compounds and details standardized, internationally recognized protocols for the experimental determination of these crucial physicochemical parameters.

Introduction

5-Bromo-1-chloroisoquinoline is a halogenated heterocyclic compound with the molecular formula C_9H_5BrClN . Its structure, featuring a reactive chlorine atom at the 1-position and a bromine atom on the benzene ring, makes it a valuable and versatile intermediate in synthetic organic chemistry. It serves as a key building block in the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Understanding its solubility and stability is paramount for its effective use in synthesis, formulation, and for ensuring the quality and purity of downstream products.

This technical guide summarizes the available information on **5-Bromo-1-chloroisoquinoline** and provides detailed experimental protocols for determining its solubility and stability profiles in accordance with established scientific and regulatory standards.

Physicochemical and Safety Data

A summary of the key physicochemical properties is presented in Table 1. Safety data sheets for this compound and its isomers indicate that it should be handled with care.^[2]^[3] It is typically classified as harmful if swallowed, in contact with skin, or if inhaled.^[2] Standard personal protective equipment should be used when handling this chemical.^[3]

Table 1: Physicochemical Properties of **5-Bromo-1-chloroisoquinoline**

| Property | Value | Reference |
|-------------------|--|-------------------------------|
| CAS Number | 34551-41-2 | ^[2] |
| Molecular Formula | C ₉ H ₅ BrClN | ^[3] |
| Molecular Weight | 242.50 g/mol | ^[2] ^[3] |
| Appearance | Solid (Form may vary) | N/A |
| Purity | ≥95% (Typical from commercial suppliers) | ^[2] |

Solubility Profile

Quantitative solubility data for **5-Bromo-1-chloroisoquinoline** is not readily available in the literature. However, based on the safety data sheet for the related isomer, 7-Bromo-1-chloroisoquinoline, it is expected to have low water solubility.^[3] It is anticipated to be more soluble in common organic solvents due to its aromatic and halogenated structure.

Quantitative Solubility Data (To Be Determined)

The following table should be used to record experimentally determined solubility data in various solvents.

Table 2: Quantitative Solubility of **5-Bromo-1-chloroisoquinoline**

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
|-----------------------------|------------------|--------------------|--------------------|
| Water | 25 | | |
| Ethanol | 25 | | |
| Methanol | 25 | | |
| Dimethyl Sulfoxide (DMSO) | 25 | | |
| Dichloromethane (DCM) | 25 | | |
| Acetone | 25 | | |
| Acetonitrile | 25 | | |
| N,N-Dimethylformamide (DMF) | 25 | | |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound and is recommended for generating the data for Table 2.[\[4\]](#)[\[5\]](#)

Objective: To determine the saturation concentration of **5-Bromo-1-chloroisoquinoline** in a specific solvent at a constant temperature.

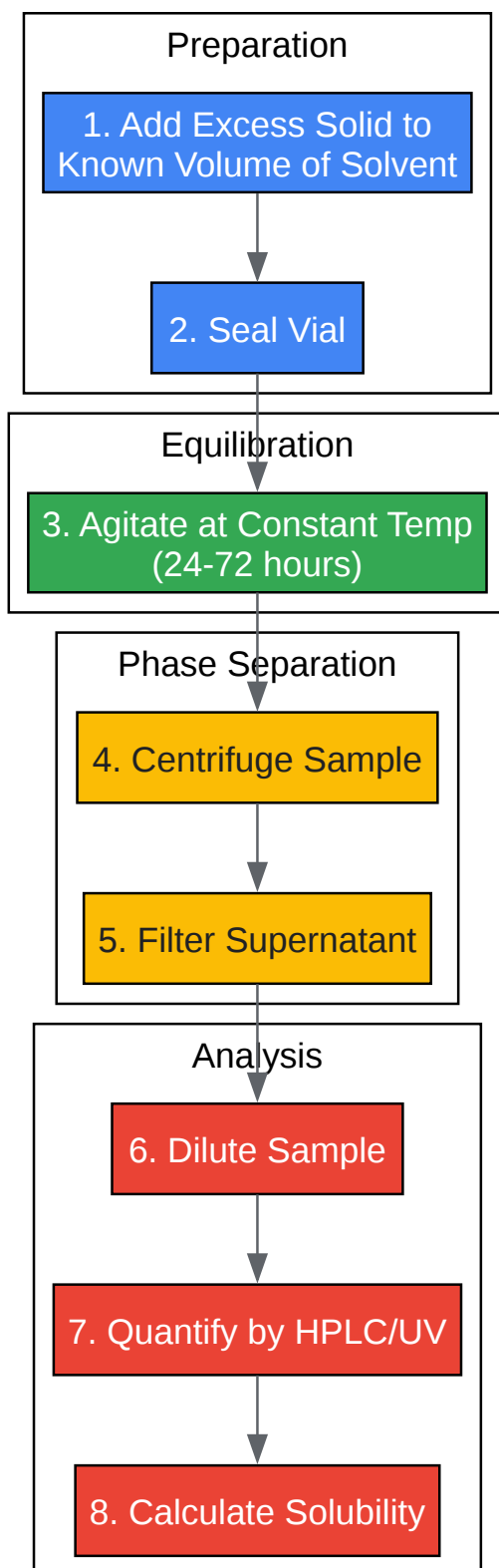
Materials and Equipment:

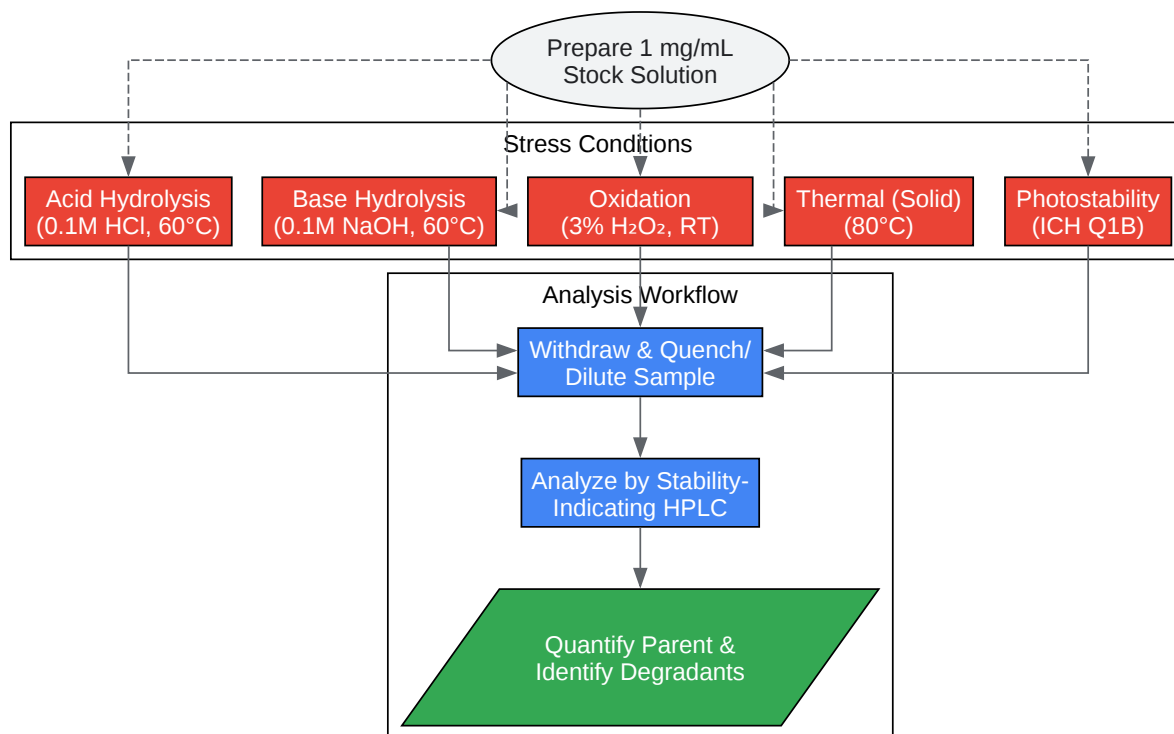
- **5-Bromo-1-chloroisoquinoline** (solid)
- Selected solvents (analytical grade)
- Analytical balance
- Scintillation vials or flasks with screw caps

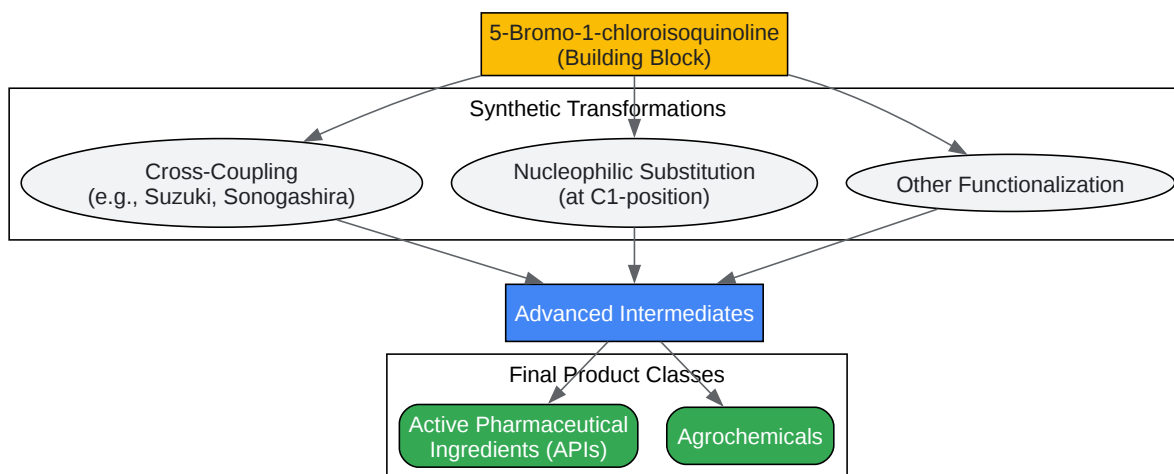
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
- Volumetric flasks and pipettes

Procedure:

- Preparation: Add an excess amount of solid **5-Bromo-1-chloroisoquinoline** to a vial containing a known volume of the desired solvent (e.g., 5-10 mL). The excess solid is crucial to ensure a saturated solution is achieved.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 $^{\circ}\text{C}$). Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 72 hours).
- Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the supernatant, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further purification, pass the aliquot through a syringe filter appropriate for the solvent used.
- Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of **5-Bromo-1-chloroisoquinoline**.
- Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[6]







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